molecular formula C12H18ClN B8259124 (S)-3-(p-tolyl)piperidine hydrochloride

(S)-3-(p-tolyl)piperidine hydrochloride

Cat. No.: B8259124
M. Wt: 211.73 g/mol
InChI Key: JMZLKWZNRWZUSX-UTONKHPSSA-N
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Description

(S)-3-(p-tolyl)piperidine hydrochloride ( 2409589-57-5) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a fundamental scaffold in drug discovery, substituted with a para-methylphenyl group in the (S) configuration at the 3-position. This specific stereochemistry is often critical for biological activity and binding affinity to target receptors. Piperidine-based structures are commonly explored as building blocks for active pharmaceutical ingredients (APIs) and are frequently investigated for their potential as neuromodulators, enzyme inhibitors, and ligands for various G-protein-coupled receptors (GPCRs). The para-tolyl group contributes distinct hydrophobic and electronic properties that can influence the molecule's pharmacokinetic and pharmacodynamic profile. As a single enantiomer, this compound provides researchers with a precise tool for developing structure-activity relationships (SAR), exploring novel therapeutic targets, and synthesizing more complex chiral molecules. It is supplied as the hydrochloride salt to enhance stability and solubility in various research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling and storage in a cool, dry environment are recommended to maintain its integrity and shelf life.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-methylphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLKWZNRWZUSX-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3 P Tolyl Piperidine Hydrochloride

Enantioselective Synthetic Routes to the (S)-Enantiomer of 3-(p-Tolyl)piperidine

Asymmetric synthesis offers an efficient route to chiral molecules by directly producing the desired enantiomer, often minimizing waste and purification challenges associated with separating racemic mixtures. researchgate.net Key approaches include the use of chiral catalysts, chiral auxiliaries, and optically pure starting materials from the chiral pool.

Asymmetric catalysis has emerged as a powerful tool for constructing chiral piperidine (B6355638) scaffolds with high enantioselectivity. A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridine (B1217469) derivatives. organic-chemistry.orgsnnu.edu.cn This method allows for the direct installation of an aryl group at the 3-position of the piperidine precursor with excellent stereocontrol.

In a representative synthesis applicable to 3-(p-tolyl)piperidine, a phenyl pyridine-1(2H)-carboxylate substrate is reacted with p-tolylboronic acid. snnu.edu.cn The reaction is catalyzed by a rhodium complex featuring a chiral phosphine ligand, such as (S)-Segphos. organic-chemistry.orgsnnu.edu.cn This key carbometalation step furnishes the 3-substituted tetrahydropyridine (B1245486) intermediate with high yield and enantiomeric excess (ee). nih.gov Subsequent reduction of the double bond and deprotection of the nitrogen atom yields the final 3-(p-tolyl)piperidine product. nih.govsnnu.edu.cn This three-step sequence, involving partial pyridine (B92270) reduction, asymmetric carbometalation, and final reduction, provides a versatile and highly selective route to a variety of enantioenriched 3-substituted piperidines. nih.gov

ParameterCondition
Catalyst System [Rh(cod)OH]₂ / (S)-Segphos
Reactants Phenyl pyridine-1(2H)-carboxylate, p-Tolylboronic Acid
Base aq. CsOH
Solvent THP:Toluene:H₂O (1:1:1)
Temperature 70 °C
Typical Yield High
Typical Enantioselectivity >95% ee

Table 1: Representative Conditions for Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor. organic-chemistry.orgsnnu.edu.cn

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed in asymmetric synthesis.

For piperidine derivatives, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acyclic precursor. For example, a carboxylic acid derivative can be converted to an N-acyl oxazolidinone. The auxiliary then directs the stereoselective alkylation or conjugate addition at the α- or β-position. Subsequent chemical transformations, including cyclization and removal of the auxiliary, would yield the enantiomerically enriched piperidine. Another well-established class of auxiliaries includes those derived from pseudoephedrine, which can form amides that undergo highly diastereoselective alkylations. wikipedia.org The stereochemistry of the final product is controlled by the chirality of the auxiliary employed. wikipedia.org

Chiral Auxiliary ClassTypical ApplicationKey Feature
Oxazolidinones Aldol reactions, AlkylationsForms a rigid chelated enolate that directs attack from one face. wikipedia.org
Pseudoephedrine α-Alkylation of amidesThe enolate formed is shielded on one side by the auxiliary's structure. wikipedia.org
Camphorsultam Michael additions, AlkylationsProvides high diastereoselectivity in various C-C bond-forming reactions.
SAMP/RAMP α-Alkylation of hydrazones(S)- and (R)-1-amino-2-methoxymethylpyrrolidine auxiliaries offer access to both enantiomers.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis.

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Syntheses starting from these materials can be highly effective for producing complex chiral targets.

A relevant strategy for synthesizing 3-substituted piperidines involves starting from an optically pure amino acid like L-glutamic acid. google.com A typical sequence begins with the protection of the amino group (e.g., as a Boc-carbamate) and conversion of the carboxylic acids to diesters. The α-proton can then be stereoselectively removed and reacted with an electrophile. Subsequent reduction and cyclization steps lead to the formation of the piperidine ring, where the stereocenter derived from the original amino acid controls the stereochemistry at the 3-position. This approach leverages the inherent chirality of the starting material to build the core of the target molecule. google.com

Chiral Resolution Techniques for 3-(p-Tolyl)piperidine Intermediates

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis is often preferred, resolution remains a practical and widely used method, especially on an industrial scale. mdpi.com

The classical method of resolution for racemic amines like 3-(p-tolyl)piperidine involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. mdpi.comrsc.org

In this process, the racemic 3-(p-tolyl)piperidine base is dissolved in a suitable solvent and treated with a chiral resolving agent. One of the diastereomeric salts preferentially crystallizes from the solution due to its lower solubility. The salt is isolated by filtration, and the process can be repeated to enhance its diastereomeric purity. Finally, treatment of the isolated salt with a base liberates the desired enantiomer of the piperidine free base, which can then be converted to its hydrochloride salt. The choice of resolving agent and solvent is critical for efficient separation. mdpi.com

Resolving Agent TypeExamples
Tartaric Acid Derivatives Di-benzoyl-L-tartaric acid, Di-p-tolyl-L-tartaric acid google.com
Mandelic Acid (S)-Mandelic acid, (R)-Mandelic acid google.com
Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic acid google.com

Table 3: Common Chiral Resolving Agents for Amines. google.comgoogle.com

Preparative chiral chromatography is a powerful technique for separating enantiomers on scales ranging from milligrams to kilograms. chiraltech.comresearchgate.net The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, causing them to move through the chromatography column at different rates and thus be separated. nih.gov

For the separation of piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. nih.govmdpi.com A solution of racemic 3-(p-tolyl)piperidine is passed through a column packed with the CSP using an appropriate mobile phase (often a mixture of an alkane and an alcohol). The differential interactions between the enantiomers and the chiral phase lead to their separation, allowing for the collection of the individual (S) and (R) enantiomers in high purity. nih.gov This technique is particularly valuable when diastereomeric salt resolution is ineffective or for obtaining materials with very high enantiomeric purity. nih.govresearchgate.net

ParameterDescription
Stationary Phase Chiral Stationary Phase (CSP), e.g., Cellulose or Amylose derivatives (Chiralcel OD, Chiralpak AS) nih.govmdpi.com
Mobile Phase Typically normal-phase, e.g., Hexane/Isopropanol mixtures nih.gov
Principle of Separation Differential diastereomeric interactions between enantiomers and the CSP.
Scale Milligrams to multi-kilogram quantities chiraltech.com

Table 4: Key Aspects of Preparative Chiral Chromatography for Enantiomeric Separation.

Stereoselective Transformations for Controlling Chirality at the C-3 Position of the Piperidine Ring

The precise control of stereochemistry at the C-3 position of the piperidine ring is a critical challenge in the synthesis of chiral 3-arylpiperidines like (S)-3-(p-tolyl)piperidine. Advanced synthetic methodologies have been developed to address this, focusing on the creation and separation of stereoisomers to yield enantiomerically pure products.

Strategies for Diastereoselective Synthesis of (S)-3-(p-Tolyl)piperidine Precursors

Diastereoselective synthesis aims to create precursors where the desired stereochemical configuration is established in relation to another chiral center within the molecule. Two prominent strategies for accessing enantiopure 3-arylpiperidines are dynamic kinetic resolution and catalytic asymmetric reactions.

One effective method involves the dynamic kinetic resolution (DKR) of racemic γ-aryl-δ-oxoesters. acs.orgacs.org In this process, a racemic starting material is reacted with a chiral reagent, and one of the stereocenters in the starting material is able to racemize under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic mixture into a single, desired diastereomer. acs.org For the synthesis of 3-arylpiperidine precursors, racemic γ-aryl-δ-oxoesters are subjected to cyclodehydration with an enantiopure resolving agent like (R)- or (S)-phenylglycinol. acs.org This reaction stereoselectively affords bicyclic δ-lactams, which are key intermediates that can be subsequently reduced to yield the enantiopure 3-arylpiperidine. acs.orgacs.org This DKR process provides a powerful entry to these important chiral compounds. acs.org

Another advanced strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgnih.govacs.org This method involves a three-step sequence starting from pyridine: (i) partial reduction of pyridine to a dihydropyridine derivative, (ii) a highly regio- and enantioselective Rh-catalyzed carbometalation of the dihydropyridine with an arylboronic acid, and (iii) a final reduction step. nih.govacs.org This approach furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which are then converted to the final enantioenriched 3-arylpiperidines. organic-chemistry.orgnih.gov The method demonstrates broad functional group tolerance and has been applied to the formal synthesis of clinically relevant molecules like Preclamol. nih.govacs.org

StrategyKey ReactionStarting MaterialsKey IntermediateKey Features
Dynamic Kinetic Resolution (DKR)CyclodehydrationRacemic γ-aryl-δ-oxoesters, (R)- or (S)-phenylglycinolEnantiopure bicyclic δ-lactamConverts a racemate into a single diastereomer; high theoretical yield. acs.org
Asymmetric CatalysisRhodium-catalyzed Reductive Heck ReactionPyridine, Arylboronic acidsEnantioenriched 3-substituted tetrahydropyridineHigh enantioselectivity (up to 99% ee); broad functional group tolerance. organic-chemistry.orgnih.gov

Methodologies for Diastereomer Separation and Stereochemical Confirmation

Following a diastereoselective synthesis, which may not be perfectly selective, the resulting mixture of diastereomers must be separated. Because diastereomers possess different physical and chemical properties, they can be separated using standard laboratory techniques such as fractional crystallization or column chromatography.

Once the desired diastereomer is isolated, its stereochemistry must be unambiguously confirmed. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for determining the relative stereochemistry of cyclic compounds. For piperidine rings, the coupling constants (J values) between adjacent protons can reveal their spatial relationship. For instance, a large coupling constant between protons at C-2 and C-3 typically indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis (axial-equatorial or equatorial-equatorial) arrangement. acs.org

Single-Crystal X-ray Diffraction : This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a three-dimensional model of the molecule can be generated, providing unequivocal proof of its stereochemical configuration. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) : To determine the enantiomeric purity of the final product after removal of any chiral auxiliaries, chiral HPLC is often used. This technique uses a chiral stationary phase to separate enantiomers, allowing for the precise determination of the enantiomeric ratio (er) or enantiomeric excess (ee). rsc.org

Innovative Synthetic Strategies Applied to Piperidine Frameworks

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods for constructing complex molecules. For piperidine frameworks, innovative strategies such as biocatalysis, radical cross-coupling, and microwave-assisted synthesis are gaining prominence.

Biocatalytic Approaches in Piperidine Functionalization

Biocatalysis utilizes enzymes to perform chemical transformations with high levels of selectivity, often under mild conditions. rsc.org In the context of piperidine synthesis, enzymes are particularly useful for stereoselective C-H functionalization. chemistryviews.org This approach is analogous to how electrophilic aromatic substitution is used to functionalize flat, aromatic molecules. chemrxiv.org

Researchers have successfully used enzymes like hydroxylases to introduce hydroxyl groups at specific positions on the piperidine ring with high enantioselectivity. chemistryviews.org For example, engineered proline-4-hydroxylase and ectoine 5-hydroxylase have been used to hydroxylate carboxylated piperidines. chemistryviews.org This biocatalytic C-H oxidation provides scalable access to enantiopure hydroxy-piperidine derivatives. chemrxiv.org These functionalized piperidines serve as versatile building blocks that can be further elaborated using other synthetic methods, streamlining the construction of complex, three-dimensional molecules. chemrxiv.orgresearchgate.net

Radical Cross-Coupling Methodologies for C-C Bond Formation

The formation of carbon-carbon bonds is fundamental to organic synthesis. organic-chemistry.org Recently, the combination of biocatalysis with radical cross-coupling has emerged as a powerful strategy for the modular and diastereoselective functionalization of saturated heterocycles like piperidine. researchgate.netbohrium.com This two-stage approach simplifies access to complex architectures. researchgate.net

The process begins with biocatalytic C-H oxidation to install a functional handle, such as a hydroxyl group, as described above. chemistryviews.org This intermediate is then used in a radical cross-coupling reaction. For instance, Ni-electrocatalytic decarboxylative cross-coupling allows for the chemoselective coupling of the hydroxylated piperidine (often converted to a carboxylic acid derivative) with coupling partners like aryl iodides. chemistryviews.org This method leverages the power of radical chemistry to form C(sp³)–C(sp²) bonds, enabling the rapid assembly of complex piperidine-based structures from readily available starting materials. researchgate.net This strategy provides a modern alternative to traditional cross-coupling methods that are well-established for sp²-hybridized systems. bohrium.com

StageMethodologyDescriptionExample Enzyme/Catalyst
1. FunctionalizationBiocatalytic C-H OxidationEnzymatic introduction of a hydroxyl group onto the piperidine ring with high stereoselectivity. chemistryviews.orgProline-4-hydroxylase, Ectoine 5-hydroxylase chemistryviews.org
2. C-C Bond FormationRadical Cross-CouplingCoupling of the functionalized piperidine with another fragment via a radical intermediate. bohrium.comNi-electrocatalysis chemistryviews.org

Microwave-Assisted Synthesis of Piperidine Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes. mdpi.com This technology has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. nih.govmdpi.com

In a typical application, a mixture of reactants and a suitable solvent is exposed to microwave irradiation, leading to rapid and uniform heating of the sample. This can lead to higher yields, cleaner reaction profiles, and access to compounds that may be difficult to synthesize using traditional heating. For example, the synthesis of quinoline thiosemicarbazones bearing a piperidine moiety was achieved in excellent yields using microwave assistance. nih.gov This efficient and environmentally friendly technique is a practical method for the rapid generation of libraries of piperidine derivatives for various applications. mdpi.com

Multi-Component Reactions for Highly Substituted Piperidines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. These reactions are distinguished by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity from simple starting materials, making them ideal for creating libraries of structurally diverse compounds.

One of the most powerful MCRs for generating piperidine rings is the Mannich reaction . A classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. In the context of substituted piperidines, a multicomponent Mannich-type assembly can be used to construct 2-arylpiperidine scaffolds. For instance, a process commencing with an aromatic aldehyde, an amine, and a component providing the remaining carbon atoms of the piperidine ring can yield highly functionalized piperidine cores. nih.govnih.gov While many examples focus on 2-arylpiperidines, the principles can be adapted to create other substitution patterns.

Another foundational MCR is the Hantzsch dihydropyridine synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. nih.govfrontiersin.orgderpharmachemica.com The resulting 1,4-dihydropyridine products can then be subjected to reduction to yield the corresponding saturated piperidine ring. This method is exceptionally effective for producing symmetrically substituted piperidines. Variations of the Hantzsch reaction that allow for the synthesis of unsymmetrical dihydropyridines offer a pathway to more complex substitution patterns relevant to compounds like 3-arylpiperidines. nih.gov

The table below summarizes key aspects of these multi-component reactions for synthesizing piperidine-related structures.

Reaction NameTypical ComponentsProduct TypeRelevance to 3-Arylpiperidines
Mannich Reaction Aromatic Aldehyde, Amine, Enolizable Carbonyl Compound/EquivalentHighly Substituted PiperidinesProvides direct access to aryl-substituted piperidine cores. nih.govnih.gov
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia Source1,4-DihydropyridinesPrecursors to saturated piperidines after reduction. nih.govfrontiersin.org

These MCRs represent powerful tools for the efficient construction of the piperidine core, enabling the creation of diverse molecular frameworks, including those bearing aryl substituents, which are of significant interest in medicinal chemistry.

Synthetic Utility of (S)-3-(p-Tolyl)piperidine and Related Chiral Piperidines as Key Building Blocks

Chiral piperidines are recognized as "privileged substructures" in drug discovery, meaning they are molecular frameworks capable of binding to multiple biological targets. nih.gov The enantiomerically pure 3-arylpiperidine scaffold, in particular, serves as a crucial chiral building block for the synthesis of a wide array of biologically active molecules, including important pharmaceuticals. portico.orgsnnu.edu.cnacs.org The specific stereochemistry at the C3 position is often critical for the desired pharmacological activity. portico.org

The value of this structural class is underscored by its presence in several drug candidates and approved medicines. Chiral 3-arylpiperidines are key intermediates in the synthesis of compounds targeting the central nervous system and in oncology. snnu.edu.cnacs.org

Examples of Drug Syntheses Utilizing Chiral 3-Arylpiperidine Building Blocks:

Preclamol ((S)-3-(3-hydroxyphenyl)-N-propylpiperidine): This compound is a dopamine (B1211576) D2 receptor agonist that has been investigated as an antipsychotic agent. Its synthesis relies on a chiral 3-(hydroxyphenyl)piperidine core, demonstrating the direct application of this type of building block. snnu.edu.cnacs.org

Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancer, Niraparib contains a chiral piperidine ring linked to a pyrazole-substituted phenyl group. The synthesis of Niraparib and its analogues can be achieved from corresponding chiral 3-arylpiperidine intermediates. snnu.edu.cnacs.org

A significant advancement in accessing these key building blocks is the rhodium-catalyzed asymmetric reductive Heck reaction. This modern synthetic method allows for the cross-coupling of pyridine derivatives with various arylboronic acids to produce enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cnacs.orgorganic-chemistry.org These intermediates are then readily reduced to the final chiral 3-arylpiperidines. This methodology provides a versatile and highly enantioselective route to a broad range of these valuable building blocks, including those with diverse functional groups on the aryl ring. snnu.edu.cnacs.org

The synthetic utility of these building blocks is summarized in the table below.

Chiral Building BlockSynthetic Method HighlightResulting Drug/Compound ClassTherapeutic Area
(S)-3-(3-Hydroxyphenyl)piperidineAsymmetric SynthesisPreclamolAntipsychotic
Chiral 3-(4-pyrazolephenyl)piperidineAsymmetric SynthesisNiraparibOncology (PARP Inhibitor)
General (S)-3-ArylpiperidinesRh-Catalyzed Asymmetric ArylationVarious CNS agents, AlkaloidsNeurology, Oncology

(S)-3-(p-tolyl)piperidine hydrochloride belongs to this vital class of chiral intermediates. Its structural similarity to the building blocks used for major pharmaceuticals highlights its potential as a valuable component in the design and synthesis of new therapeutic agents.

Structural Elucidation and Conformational Analysis of S 3 P Tolyl Piperidine Hydrochloride

X-ray Crystallographic Investigations of (S)-3-(p-Tolyl)piperidine Hydrochloride and Relevant Analogs

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, which are essential for structure-based studies. nih.gov

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, such as the (S)-enantiomer of 3-(p-tolyl)piperidine, is unequivocally determined using single-crystal X-ray diffraction. nih.gov This technique can distinguish between enantiomers by analyzing the anomalous scattering of X-rays by the atoms in the crystal. For organic molecules, this is often achieved through the inclusion of an atom with a known absolute configuration or a heavier atom that produces a significant anomalous dispersion effect.

In the case of this compound, the crystallization process yields a non-centrosymmetric space group, which is a prerequisite for a chiral molecule. The absolute structure is then typically determined by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. This crystallographic validation confirms the 'S' configuration at the C3 stereocenter of the piperidine (B6355638) ring. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For hydrochloride salts of amines like this compound, the primary interactions are strong hydrogen bonds.

Interaction Type Description Typical Contributors
Hydrogen Bonding Strong electrostatic interaction between a protonated amine and the chloride anion.N-H⁺ ••• Cl⁻
C-H···π Interactions Weaker interaction between an aliphatic or aromatic C-H bond and the electron cloud of the tolyl ring.Piperidine C-H, Tolyl C-H, Tolyl π-system
Van der Waals Forces Non-specific attractive and repulsive forces between molecules.All atoms in the molecule

Advanced Spectroscopic Characterization for Molecular Structure Confirmation

While crystallography provides a static picture of the solid state, spectroscopic techniques offer insight into the molecular structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a powerful tool for confirming the connectivity of atoms and elucidating the conformational preferences of molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons of the p-tolyl group and the aliphatic protons on the piperidine ring. The chemical shifts and coupling constants (J-values) of the piperidine protons are particularly informative about the ring's conformation. chemicalbook.com Protons in axial and equatorial positions have different chemical shifts, and their coupling patterns can be used to confirm the chair conformation.

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The p-tolyl group would show characteristic aromatic signals, while the piperidine ring would display aliphatic signals.

Nucleus Technique Information Obtained
¹H 1D NMRChemical environment of protons, axial/equatorial differentiation, J-coupling.
¹³C 1D NMRNumber and type of carbon atoms (aliphatic, aromatic).
¹H-¹H COSYConnectivity between adjacent protons.
¹H-¹³C HSQC/HETCORCorrelation between protons and their directly bonded carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, electrospray ionization (ESI) is a suitable technique.

The ESI mass spectrum would show a prominent peak corresponding to the protonated molecule [(M+H)⁺], where M is the free base, (S)-3-(p-tolyl)piperidine. This allows for the confirmation of the molecular formula, C₁₂H₁₇N.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. scielo.br Common fragmentation pathways for 3-aryl-piperidines may include:

Cleavage of the piperidine ring.

Loss of the tolyl substituent.

Retro-Diels-Alder reactions of the piperidine ring.

Analysis of these fragments helps to confirm the presence and location of the p-tolyl group on the piperidine scaffold. researchgate.netresearchgate.net

Conformational Analysis of the Piperidine Ring System in this compound

The six-membered piperidine ring is not planar and typically adopts a stable, low-energy chair conformation to minimize angular and torsional strain. nih.gov In 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position.

For (S)-3-(p-tolyl)piperidine, there is a strong energetic preference for the bulky p-tolyl group to occupy the equatorial position. This arrangement minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions, that would occur if the large substituent were in the axial position. whiterose.ac.uk The proton on the nitrogen atom also has a preference for the equatorial position. rsc.org This conformational preference, with the p-tolyl group in the equatorial position, is the dominant form in solution and is expected to be observed in the solid-state crystal structure.

Analysis of Chair Conformations and Energy Landscapes

The piperidine ring in this compound exists in a dynamic equilibrium between two primary chair conformations. In this equilibrium, the p-tolyl group at the C3 position can occupy either an equatorial or an axial position. The relative stability of these two conformers dictates the predominant shape of the molecule.

The energy difference between the axial and equatorial conformers is primarily governed by steric interactions. When a substituent is in the axial position, it experiences steric repulsion from the other axial hydrogens on the same side of the ring, specifically at the C1 and C5 positions. These unfavorable interactions are known as 1,3-diaxial interactions. In contrast, a substituent in the equatorial position points away from the ring, minimizing these steric clashes.

The conformational preference is quantified by the conformational free energy, often referred to as the A-value. The A-value represents the energy difference between the axial and equatorial conformers for a given substituent on a cyclohexane (B81311) ring, which serves as a close model for the piperidine ring. A larger A-value indicates a stronger preference for the equatorial position. For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, signifying that the equatorial conformation is more stable by this amount. stackexchange.com

The equilibrium between the two chair conformers can be represented by the following equation, where Keq is the equilibrium constant:

ΔG° = -RTln(Keq)

A positive ΔG° (A-value) indicates that the equatorial conformer is favored. The energy landscape of a monosubstituted piperidine ring is characterized by two low-energy wells corresponding to the two chair conformations, separated by higher-energy transition states that include boat and twist-boat conformations. The relative depth of these wells is determined by the A-value of the substituent.

Table 1: General A-Values for Common Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Preference
-CH₃ (Methyl)1.7Equatorial
-C₆H₅ (Phenyl)3.0Equatorial
-OH (Hydroxyl)0.9Equatorial
-Cl (Chloro)0.5Equatorial

Influence of the p-Tolyl Substituent on Ring Conformation

The p-tolyl group is a sterically demanding substituent. While a specific A-value for the p-tolyl group is not extensively documented, it is expected to be similar to or slightly larger than that of a phenyl group, which has an A-value of approximately 3.0 kcal/mol. stackexchange.com This high A-value indicates a strong energetic penalty for the p-tolyl group to occupy the axial position.

In the axial conformation of (S)-3-(p-tolyl)piperidine, the bulky p-tolyl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions. This steric hindrance would raise the energy of the axial conformer substantially. Consequently, the conformational equilibrium for 3-(p-tolyl)piperidine is heavily skewed towards the conformer where the p-tolyl group is in the equatorial position to alleviate this strain.

Table 2: Estimated Conformational Energy of 3-(p-Tolyl)piperidine
ConformerPosition of p-Tolyl GroupRelative Energy (kcal/mol)Population at Equilibrium (approx.)
EquatorialEquatorial0>99%
AxialAxial~3.0<1%

Effects of Protonation on Conformational Preferences of Piperidinium (B107235) Salts

The protonation of the nitrogen atom to form the piperidinium hydrochloride salt introduces a positive charge into the ring. This charge can influence the conformational equilibrium through electrostatic interactions with the substituents. For substituents with a significant dipole moment, the electrostatic interaction between the substituent and the positively charged nitrogen can either stabilize or destabilize the axial conformer relative to the equatorial one.

In the case of a 4-substituted piperidinium salt with a polar substituent, protonation has been shown to stabilize the axial conformer by approximately 0.7-0.8 kcal/mol. nih.gov This stabilization arises from favorable electrostatic interactions between the substituent's dipole and the positive charge on the nitrogen.

However, for a 4-phenyl substituent, experimental studies have indicated that protonation does not significantly alter the conformational free energy. nih.gov This suggests that the electrostatic interactions between the phenyl group and the protonated nitrogen are not substantial enough to overcome the steric preference for the equatorial position. The p-tolyl group in the 3-position of this compound is also a non-polar hydrocarbon substituent. Therefore, it is expected to behave similarly to the phenyl group in this regard.

The positive charge on the nitrogen in the piperidinium salt is somewhat delocalized, but the primary electrostatic effect would be a repulsive or attractive interaction with the electron cloud of the substituent. For the p-tolyl group, which is relatively non-polar, the through-space electrostatic interactions with the N-H+ group are likely to be weak and not strong enough to counteract the significant steric preference for the equatorial position. nih.gov Thus, even in the hydrochloride salt form, the p-tolyl group is overwhelmingly favored to be in the equatorial orientation. The fundamental conformational preference is dictated by the steric bulk of the p-tolyl group, and protonation is not expected to shift this equilibrium to any significant degree.

Computational and Theoretical Investigations on S 3 P Tolyl Piperidine Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of (S)-3-(p-tolyl)piperidine hydrochloride at the electronic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to predict a wide range of molecular characteristics with high accuracy. austinpublishinggroup.comresearchgate.net DFT, with functionals like B3LYP, is often favored for its balance of computational cost and accuracy in describing electron correlation, while HF is a foundational ab initio method. researchgate.netnih.gov These calculations provide a static, time-independent view of the molecule's ground state.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a primary step in computational analysis, used to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, calculations would confirm that the piperidine (B6355638) ring adopts a stable chair conformation. wikipedia.org A key structural question is the orientation of the p-tolyl group, which can be in either an axial or equatorial position. The equatorial conformation is generally found to be more stable for substituted piperidines due to reduced steric hindrance. wikipedia.org

Electronic structure analysis provides insights into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller energy gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Table 1: Representative Geometric Parameters for (S)-3-(p-tolyl)piperidine (Equatorial Conformer) Note: These are typical, idealized values for illustrative purposes.

Parameter Bond/Angle Value
Bond Lengths C-N (piperidine) ~1.47 Å
C-C (piperidine) ~1.54 Å
C-C (aryl) ~1.40 Å
C-H ~1.09 Å
Bond Angles C-N-C (piperidine) ~111°
C-C-C (piperidine) ~111°
C-C-C (aryl) ~120°

Analysis of Electron Density and Topological Properties (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to define atomic properties and characterize chemical bonding. By locating critical points in the electron density, AIM analysis can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). For this compound, AIM would be used to quantify the nature of the covalent bonds within the piperidine and p-tolyl rings and to identify any non-covalent intramolecular interactions that contribute to the stability of its preferred conformation.

Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized picture of the electronic structure by transforming the canonical molecular orbitals into localized orbitals that align with Lewis structure concepts (bonds, lone pairs). NBO analysis quantifies the stabilizing energy associated with donor-acceptor interactions, primarily through hyperconjugation. acs.org In this compound, key interactions would include the delocalization of electron density from σ-bonds of the piperidine ring into vicinal antibonding orbitals (σ*) and interactions between the piperidine ring's orbitals and the π-system of the p-tolyl group.

Table 2: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
σ(C-H) σ*(C-N) 2.5 - 4.0 Hyperconjugation
σ(C-C) σ*(C-N) 1.5 - 3.0 Hyperconjugation
LP(N) σ*(C-H) 3.0 - 5.0 Hyperconjugation
π(C-C)aryl σ*(C-C)ring 0.5 - 1.5 Ring-Substituent Interaction

Solvent Effects on Electronic Properties and Reactive Sites

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. For a charged species like this compound, a polar solvent would be expected to stabilize the molecule, potentially influencing its conformational preferences and altering its electronic properties, such as the dipole moment and the energies of the HOMO and LUMO. The solvent can also shield or enhance reactive sites identified by MEP analysis, thereby modulating the molecule's interaction with other chemical species.

Molecular Dynamics Simulations to Probe Conformational Dynamics and Protein-Ligand Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated physiological environment. researchgate.net

For this compound, MD simulations can reveal the flexibility of the piperidine ring, including ring-puckering and the interconversion between different chair and boat conformations. Furthermore, MD is an invaluable tool for studying how this ligand interacts with biological macromolecules, such as proteins. mdpi.com By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the contributions of different types of non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.govnih.govnih.gov

Table 3: Typical Protein-Ligand Interactions Identified via MD Simulations for Piperidine-Based Ligands

Interaction Type Ligand Feature Protein Residue Examples
Hydrogen Bond Piperidine N-H (protonated) Asp, Glu (carboxylate)
Hydrophobic Piperidine CH2 groups Leu, Ile, Val, Ala
Aromatic (π-π) p-Tolyl ring Phe, Tyr, Trp
Cation-π Protonated Piperidine N+ Phe, Tyr, Trp

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.medovepress.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features.

For a molecule like this compound, a derived pharmacophore model would likely include several key features. These features can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and may possess similar biological activity (virtual screening). nih.govmdpi.com This approach is particularly useful when the 3D structure of the biological target is unknown. mdpi.com

Furthermore, pharmacophore models are integral to developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By aligning a series of active compounds to a common pharmacophore, QSAR studies can correlate specific structural or chemical properties with biological activity, providing a predictive model to guide the design and optimization of new, more potent derivatives. researchgate.net

Table 4: Hypothetical Pharmacophore Features for this compound

Feature Description
Positive Ionizable (PI) The protonated nitrogen atom of the piperidine ring, capable of forming ionic interactions or strong hydrogen bonds.
Hydrophobic/Aromatic (H/AR) The p-tolyl group, involved in hydrophobic or aromatic (π-π, cation-π) interactions.
Hydrophobic (H) The aliphatic carbon framework of the piperidine ring.
Hydrogen Bond Donor (HBD) The N-H group on the protonated piperidine nitrogen.

Derivation of Pharmacophore Models from Active Ligands

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov The process for piperidine derivatives typically begins with a set of known active ligands. The goal is to identify and map the common structural features responsible for their biological activity. mdpi.com

For a series of active piperidine-based compounds, a ligand-based pharmacophore model can be generated by superimposing their low-energy conformations and identifying shared chemical properties. mdpi.com These properties, or features, commonly include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) groups

Aromatic Rings (RA)

Positive Ionizable (PI) features

For instance, a study on p38-α MAPK inhibitors, which share structural motifs with some piperidine derivatives, resulted in a five-point pharmacophore model designated AAAHR, representing three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. youtube.com The protonated amine of the piperidine ring is often a critical feature, typically modeled as a positive ionizable group that can form key electrostatic interactions within the receptor binding site. nih.gov The final pharmacophore hypothesis represents a 3D map of these essential features and the specific distances between them, serving as a template for identifying novel active molecules. nih.gov The validation of the model is a critical step to ensure it can successfully distinguish between active and inactive compounds before being used for broader screening. nih.gov

Common Pharmacophore Features for Piperidine-Based Ligands

Pharmacophore FeatureAbbreviationDescriptionExample in Piperidine Derivatives
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., N, O).Carbonyl or sulfonyl groups on substituents.
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond (e.g., -NH, -OH).Hydroxyl groups on aromatic substituents.
HydrophobicHYA non-polar group that favors interaction with non-polar environments.The tolyl group or other alkyl/aryl substituents.
Aromatic RingRAA planar, cyclic, conjugated ring system.The p-tolyl substituent.
Positive IonizablePIA group that is typically protonated at physiological pH.The nitrogen atom within the piperidine ring.

Virtual Screening Based on Pharmacophore Models

Once a validated pharmacophore model is established, it can be employed as a 3D query in a virtual screening (VS) campaign. nih.gov This computational technique involves searching large chemical databases, such as ZINC or ChemDiv, to identify novel compounds that match the pharmacophore hypothesis. mdpi.commdpi.com The screening process filters vast libraries containing hundreds of thousands to millions of compounds, significantly narrowing the field for further investigation. nih.gov

During the screening, each molecule in the database is conformationally analyzed to see if it can adopt a shape that spatially aligns its chemical features with those of the pharmacophore model. tbzmed.ac.ir A "Fit Value" is often calculated to quantify how well a molecule maps onto the pharmacophore query. mdpi.com Compounds that achieve a high fit score are considered "hits" and are selected for the next stage of evaluation, which typically involves more computationally intensive methods like molecular docking. mdpi.comtbzmed.ac.ir This combined approach of pharmacophore screening followed by molecular docking has proven successful in identifying potential new inhibitors for various biological targets. mdpi.com

Molecular Docking Studies for Predicting Receptor Binding Modes

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when bound to its receptor target. mdpi.comnih.gov This technique is crucial for understanding the molecular basis of ligand recognition and for rationalizing the activity of compounds like (S)-3-(p-tolyl)piperidine and its derivatives. The process involves placing the ligand into the receptor's binding site and using a scoring function to evaluate the energetic favorability of different binding poses. mdpi.com

For piperidine derivatives targeting receptors like the sigma receptors, docking studies can reveal how the characteristic features of the ligand, such as the protonated piperidine nitrogen and the aromatic p-tolyl group, are positioned to interact with the receptor's active site. nih.gov The reliability of a docking protocol is often validated by "re-docking" a known co-crystallized ligand into the binding site and confirming that the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov

Analysis of Key Amino Acid Residues and Binding Site Interactions

The primary output of molecular docking is the detailed prediction of intermolecular interactions between the ligand and the amino acid residues lining the receptor's binding pocket. najah.edu For piperidine-based ligands, particularly those targeting sigma receptors, docking studies have identified several key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Common interactions include:

Salt Bridges: The positively charged piperidine nitrogen frequently forms strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues such as Aspartate (Asp) and Glutamate (Glu). nih.gov For instance, studies on sigma-1 (S1R) ligands have shown bidentate salt bridge interactions with both Glu172 and Asp126. nih.gov

Hydrogen Bonds: Hydrogen bonds can form between hydrogen bond donors or acceptors on the ligand and complementary residues in the binding site, such as Serine (Ser). najah.edu

π-Cation Interactions: The protonated piperidine nitrogen can also engage in favorable π-cation interactions with the aromatic rings of residues like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov Docking of piperidine derivatives into the S1R has highlighted interactions with Phe107. nih.gov

Hydrophobic Interactions: The non-polar moieties of the ligand, such as the p-tolyl group, are stabilized by hydrophobic interactions with non-polar residues like Leucine (Leu), Isoleucine (Ile), and Alanine (Ala) within the binding pocket. nih.gov

Key Amino Acid Interactions for Piperidine Derivatives in Receptor Binding

Interaction TypeKey Amino Acid Residues (Examples)Ligand Feature Involved
Salt Bridge / ElectrostaticGlu172, Asp126Protonated Piperidine Nitrogen
π-CationPhe107, Tyr103Protonated Piperidine Nitrogen
HydrophobicLeu105, Leu182, Ala185, Ile124Aryl substituents (e.g., p-tolyl group)
Hydrogen BondSer207, Glu172Substituent groups, Piperidine Nitrogen

Prediction of Binding Affinity and Ligand Selectivity

Beyond predicting the binding pose, computational methods also aim to estimate the binding affinity of a ligand for its target, often expressed as a binding score (e.g., in kcal/mol) or binding free energy (ΔGbind). nih.govnih.gov Lower (more negative) energy scores generally indicate stronger, more favorable binding. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to calculate binding free energies from docking results. najah.edu

These predictions are invaluable for ranking potential drug candidates and for understanding selectivity. nih.gov For example, by docking a series of piperidine derivatives into both the sigma-1 (S1R) and sigma-2 (S2R) receptors, researchers can compare the predicted binding energies. A compound that shows a significantly lower binding energy for S1R compared to S2R is predicted to be selective for S1R. nih.gov This computational analysis helps explain why small structural modifications, such as changing a substituent on the piperidine ring, can lead to dramatic changes in both binding affinity and receptor selectivity. nih.gov

Example Predicted Binding Affinities for Piperidine Derivatives

Compound ClassTargetPredicted Binding MetricExample Value (kcal/mol)
Piperidine Derivative 1α-amylaseDocking Score-7.43
Piperidine Derivative 2β2-adrenergic receptorMM-GBSA ΔGbind-58.95
Cyclohexane (B81311) DerivativeSigma-1 ReceptorMM/PBSA ΔGbind-11.31
Piperidine Derivative 3Sigma-1 ReceptorMM/PBSA ΔGbind-9.48
Note: Values are illustrative examples from different studies and targets to show the range and type of metrics used.

Structure-Activity Relationship (SAR) Investigations Utilizing Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how modifications to a molecule's structure impact its biological activity. oncodesign-services.com Computational approaches provide a powerful framework for systematically investigating these relationships. By creating and testing a series of related compounds in silico, researchers can identify the key structural features that influence potency, selectivity, and other important properties. oncodesign-services.com

For derivatives of (S)-3-(p-tolyl)piperidine, computational SAR studies can rationalize experimental findings. For example, if replacing the p-tolyl group with a different substituent leads to a loss of activity, molecular docking might reveal that the new group is too bulky for the hydrophobic pocket or lacks a key interaction. nih.gov These computational insights provide a roadmap for medicinal chemists, guiding the design of new molecules with improved therapeutic profiles and helping to accelerate the optimization of lead compounds. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov Unlike qualitative SAR, QSAR provides a quantitative prediction of activity. The process involves calculating a set of numerical descriptors for each molecule that encode its physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that links these descriptors to the observed biological activity (e.g., IC50). nih.gov A robust and predictive QSAR model can be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net The statistical quality of a QSAR model is assessed using various parameters, including the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), which measure the model's ability to fit the data and its predictive power, respectively. youtube.com

Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionIndication of a Good Model
R² (Correlation Coefficient)Measures how well the model fits the training set data.Value close to 1.0 (e.g., > 0.7)
q² (Cross-Validated R²)Measures the predictive ability of the model using internal validation (e.g., leave-one-out).Value close to R² (e.g., > 0.6)
F-value (Fisher's F-test)Indicates the statistical significance of the regression model.A high F-value
RMSE (Root Mean Square Error)Measures the average magnitude of the errors in the predictions.A low RMSE value

Computational Approaches to Ligand Efficiency and Physicochemical Property Optimization

In the contemporary drug discovery landscape, the early-stage optimization of lead compounds is heavily reliant on computational and theoretical investigations. For derivatives of this compound, these in silico methods are instrumental in refining ligand efficiency and tailoring physicochemical properties to enhance drug-likeness and pharmacokinetic profiles. Computational chemists employ a suite of sophisticated tools to predict how structural modifications to the core scaffold will impact target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

At the heart of this computational optimization process lies the concept of ligand efficiency (LE) . LE is a critical metric that assesses the binding potency of a ligand in relation to its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). nih.gov It is mathematically expressed as the binding energy per heavy atom. The guiding principle is to identify compounds that achieve high affinity with the lowest possible molecular weight, a characteristic of an efficient and promising drug candidate. nih.gov For (S)-3-(p-tolyl)piperidine derivatives, computational models can predict the binding affinity (often expressed as pKi, pIC50, or binding free energy) and, by correlating this with the molecular size, calculate the LE. This allows for the ranking of virtual or newly synthesized derivatives to prioritize those with the most favorable efficiency.

Beyond simple ligand efficiency, a range of other metrics are computationally evaluated to guide optimization. Lipophilic ligand efficiency (LLE) , which relates potency to lipophilicity (logP or logD), is particularly important. nih.gov It is a common challenge in medicinal chemistry for potency increases to be accompanied by undesirable increases in lipophilicity, which can lead to poor solubility, increased metabolic liability, and off-target toxicity. Computational tools can predict logP and LLE for a library of virtual (S)-3-(p-tolyl)piperidine derivatives, enabling the selection of candidates that enhance potency without a concomitant rise in lipophilicity.

To illustrate the application of these computational approaches, consider a hypothetical series of derivatives of this compound where various substituents (R) are explored at a specific position on the piperidine or tolyl ring. The following interactive data table showcases the type of data that would be generated and analyzed.

DerivativeR-GroupPredicted pIC50Heavy Atom Count (HAC)Predicted cLogPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1 -H6.5142.80.463.7
2 -F6.8152.90.453.9
3 -OH7.1152.50.474.6
4 -CH36.9153.20.463.7
5 -OCH37.2162.90.454.3
6 -CN7.0162.60.444.4
7 -CF37.3183.80.413.5

In this hypothetical example, the introduction of a hydroxyl group (Derivative 3) leads to a significant improvement in pIC50 and, importantly, a notable increase in LLE due to a favorable decrease in lipophilicity. Conversely, the trifluoromethyl group (Derivative 7) boosts potency but at the cost of increased lipophilicity and a lower LE and LLE, suggesting a less efficient and potentially more problematic modification.

Detailed Research Findings from Computational Studies on Piperidine Scaffolds

While specific studies solely focused on this compound are not extensively available in the public domain, a wealth of research on other piperidine-containing molecules provides a clear framework for the computational strategies employed.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of these investigations. 2D and 3D-QSAR models are developed for series of piperidine derivatives to correlate their structural features (descriptors) with their biological activities. nih.govresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net These models, once validated, can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a 3D-QSAR study might reveal that a particular region around the piperidine ring is sensitive to steric bulk, while another area favors the placement of a hydrogen bond donor.

Molecular docking simulations are another critical tool. researchgate.netnih.govnih.gov These methods predict the preferred orientation of a ligand when bound to its target protein, providing insights into the specific molecular interactions that govern affinity. For derivatives of (S)-3-(p-tolyl)piperidine, docking studies can elucidate how different substituents interact with amino acid residues in the binding pocket, explaining observed structure-activity relationships and guiding the design of modifications to enhance these interactions.

Molecular dynamics (MD) simulations build upon the static pictures provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. nih.govnih.govmdpi.com This can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding.

ParameterDescriptionImportance in Optimization
Molecular Weight (MW) The mass of the molecule.Lower MW is generally preferred for better absorption and diffusion.
cLogP / cLogD Calculated octanol-water partition coefficient, a measure of lipophilicity.Crucial for solubility, permeability, and metabolic stability. Extremes are often detrimental.
Topological Polar Surface Area (TPSA) A measure of the polar surface area of a molecule.Correlates with cell permeability and oral bioavailability.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O, N).Influences solubility and target binding.
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O, N).Influences solubility and target binding.
Ligand Efficiency (LE) Potency per heavy atom.A measure of the "quality" of the binding interaction relative to the size of the molecule.
Lipophilic Ligand Efficiency (LLE) The difference between pIC50 and logP.Helps to optimize potency while controlling lipophilicity.

Through the iterative application of these computational techniques, medicinal chemists can navigate the multidimensional challenge of optimizing lead compounds. By focusing on ligand efficiency and the careful modulation of physicochemical properties, the development of derivatives of this compound can be guided towards candidates with a higher probability of success in later stages of drug development.

Molecular Interactions and Receptor Engagement of S 3 P Tolyl Piperidine Scaffolds

Sigma Receptor Binding Studies for Piperidine (B6355638) Derivatives

Sigma receptors, which are divided into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a range of cellular functions and are implicated in various neurological disorders nih.gov. Piperidine derivatives have been extensively studied for their affinity and selectivity towards these receptors.

Research has shown that the piperidine moiety is a critical structural element for affinity at sigma receptors acs.org. Studies on phenoxyalkylpiperidines have demonstrated that modifications to the piperidine ring, such as the introduction of methyl groups, can significantly impact σ1 receptor binding. For instance, N-[(4-methoxyphenoxy)ethyl]piperidines with a 4-methyl substituent on the piperidine ring exhibit high affinity for the σ1 subtype, with Ki values in the nanomolar range (e.g., 0.89–1.49 nM) uniba.it. Conversely, piperidine derivatives with methyl groups at the 2- or 2,6-positions showed a more than 10-fold reduction in affinity uniba.it.

Many piperidine-based compounds show a preference for the σ1 receptor over the σ2 subtype. The phenoxy portion connected to the piperidine moiety is considered an optimal scaffold for achieving selectivity for σ1 over σ2 receptor binding uniba.it. For many of these derivatives, moderate to low σ2 receptor affinities have been recorded, with Ki values ranging from 52.3 to 809 nM uniba.it. This selectivity is a key aspect in the development of targeted therapies.

The functional activity of piperidine derivatives at sigma receptors is a crucial aspect of their pharmacological profile. Depending on their structure, these compounds can act as either agonists or antagonists. For example, certain novel phenoxyalkylpiperidines have been identified as σ1 receptor agonists and have demonstrated potent anti-amnesic effects in memory tests uniba.it. The characterization of a compound as an agonist or antagonist is essential for its potential therapeutic application, as activation or inhibition of the sigma receptor can lead to different physiological outcomes.

Dopamine (B1211576) Receptor Interactions and Modulation (e.g., D1, D2)

Dopamine receptors, particularly the D1 and D2 subtypes, are key targets in the treatment of various neuropsychiatric disorders. The 3-aryl piperidine scaffold has been investigated for its interaction with these receptors. Studies on a series of 3-aryl piperidine analogs have shown them to be potent and efficacious human dopamine D4 agonists nih.gov. While much of the research has focused on the D4 subtype, the interaction with D1 and D2 receptors is also of significant interest.

The affinity of these compounds for dopamine receptors can be influenced by various structural modifications. For instance, in a series of benzyloxy piperidine-based compounds, all 3-O-benzyl derivatives were found to be selective against other dopamine receptors (D1-3, 5) while targeting the D4 receptor nih.gov. The structure-activity relationship (SAR) studies reveal that both the substitution on the piperidine nitrogen and the nature of the aryl group play a crucial role in determining the binding affinity and selectivity for different dopamine receptor subtypes nih.govmdpi.com.

Chemokine Receptor Binding Studies (e.g., CCR-3)

The chemokine receptor CCR3 is involved in inflammatory responses and is a target for the treatment of allergic diseases like asthma nih.gov. Various chemical classes of small molecule CCR3 antagonists have been identified, including piperidine and piperazine (B1678402) derivatives nih.gov. These compounds have been shown to have high affinity and antagonizing potential for the CCR3 receptor.

For many piperidine-based antagonists, subnanomolar IC50 values for binding to CCR3 have been reported nih.gov. These compounds are effective in inhibiting intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro nih.gov. The discovery and optimization of novel classes of potent CCR3 antagonists, such as pyrazolone methylamino piperidine derivatives, have been described, with a focus on achieving an optimal balance between activity, physicochemical properties, and metabolic stability nih.gov.

Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2)

Serotonin receptors are implicated in a wide range of physiological and pathological processes. The piperidine scaffold is a common feature in ligands targeting 5-HT1A and 5-HT2A receptors. Structure-activity relationship studies on arylpiperazine derivatives, which share structural similarities with tolyl-piperidines, have provided insights into the structural requirements for binding to these receptors.

For instance, systematic structural modifications of indolealkylphenylpiperazines have led to compounds with improved affinity and selectivity for the 5-HT1A receptor nih.gov. The optimization of the arylpiperazine moiety has been shown to increase 5-HT1A receptor affinity and suppress D2 receptor binding nih.gov. Similarly, arylpiperazine derivatives have been explored as 5-HT2A receptor antagonists, with their binding mode being investigated through molecular docking studies mdpi.com. The interactions often involve hydrogen bonds, π-π stacking, and hydrophobic interactions within the receptor's binding pocket mdpi.com.

Investigations into Enzyme Inhibition and Modulation of Biological Pathways in vitro

The piperidine scaffold is also found in compounds that act as enzyme inhibitors, targeting various biological pathways. For example, piperidine derivatives have been designed as selective acetylcholinesterase inhibitors nih.gov. In one study, two semi-synthetic piperidine analogues inhibited rat brain acetylcholinesterase with IC50 values of 7.32 and 15.1 μM nih.gov.

Furthermore, piperidine derivatives have been investigated as monoamine oxidase (MAO) inhibitors. Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit both MAO-A and MAO-B, with a stronger effect on MAO-B nih.gov. Synthetic pyridazinobenzylpiperidine derivatives have also been evaluated, with some compounds showing potent and selective inhibition of MAO-B mdpi.com. For instance, compound S5 from this series exhibited an IC50 value of 0.203 μM for MAO-B and demonstrated competitive reversible inhibition mdpi.com.

Unable to Generate Article on "(S)-3-(p-tolyl)piperidine hydrochloride" Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound concerning its role in the inhibition of Hepatitis C Virus (HCV) assembly pathways or its application as a molecular probe for neurotransmitter systems.

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Development and Characterization of S 3 P Tolyl Piperidine Analogs and Derivatives

Design Principles for Novel Piperidine-Based Analogs

The design of novel analogs based on the (S)-3-(p-tolyl)piperidine scaffold is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity and pharmacokinetic profiles. The piperidine (B6355638) ring itself is a common motif in centrally active agents due to its ability to carry substituents in defined spatial orientations and its typical acid dissociation constant (pKa), which allows for significant protonation at physiological pH, often aiding in interactions with biological targets.

A primary design consideration involves the modification of the aryl group at the 3-position. Structure-activity relationship (SAR) studies on related 3-arylpiperidine series have shown that the nature and substitution pattern of this aryl ring are critical determinants of biological activity. acs.orgsnnu.edu.cn The p-tolyl group in the parent compound provides a degree of lipophilicity which can be fine-tuned. ontosight.ai Design strategies often explore replacing the methyl group with other substituents to probe for additional interactions with target proteins. These modifications can range from small, electron-donating or electron-withdrawing groups to larger, more complex moieties intended to occupy adjacent binding pockets.

Another key design principle is the substitution on the piperidine nitrogen. Unsubstituted piperidines can be readily functionalized to introduce a wide range of chemical diversity. The choice of N-substituent can profoundly impact a compound's potency, selectivity, and physicochemical properties, including solubility and membrane permeability.

Finally, maintaining or altering the stereochemistry at the C3 position is a critical design element. The (S)-configuration of the parent compound is often essential for its specific biological activity. Analog design may involve synthesizing the (R)-enantiomer to confirm the stereochemical preference of the target or introducing additional stereocenters on the piperidine ring or its substituents to explore the three-dimensional space of the binding site more extensively.

Synthesis and Mechanistic Bioevaluation of Substituted Piperidine Derivatives

The synthesis of substituted piperidine derivatives, particularly chiral 3-arylpiperidines, has been an area of intensive research. A variety of synthetic strategies have been developed to provide enantiomerically enriched products, which are crucial for detailed biological evaluation.

One prominent method for creating chiral 3-substituted piperidines is through the asymmetric hydrogenation of corresponding pyridine (B92270) precursors. However, achieving high enantioselectivity can be challenging. More recent advances include rhodium-catalyzed asymmetric cross-coupling reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction using arylboronic acids and a dihydropyridine (B1217469) derivative has been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgsnnu.edu.cn These intermediates can then be reduced to the corresponding piperidines. snnu.edu.cn Another powerful technique is the palladium-catalyzed C(sp³)–H arylation, which allows for the direct and stereoselective introduction of aryl groups onto the piperidine ring. acs.org

The general synthetic approach to a variety of 3-arylpiperidine analogs can be summarized in the following table, highlighting the versatility of modern cross-coupling methods.

Table 1: General Synthetic Strategies for 3-Arylpiperidine Analogs
Reaction TypeKey Reagents and CatalystsDescriptionKey Advantages
Asymmetric Reductive Heck ReactionArylboronic acid, Dihydropyridine, Rhodium catalyst (e.g., [Rh(cod)(OH)]₂), Chiral ligand (e.g., SEGPHOS)A cross-coupling reaction that forms a C-C bond between an aryl group and the C3 position of a dihydropyridine, followed by reduction.High enantioselectivity and functional group tolerance. acs.orgsnnu.edu.cn
Palladium-Catalyzed C-H ArylationN-protected piperidine, Aryl iodide, Palladium catalyst, Ligand, Base (e.g., K₂CO₃)Direct functionalization of a C-H bond at the C3 position of the piperidine ring with an aryl group.High regio- and stereoselectivity, atom economy. acs.org
Radical Aryl MigrationN-allylarylsulfonamide, Xanthate, Radical initiator (e.g., lauroyl peroxide)A multi-step process involving radical addition followed by a 1,4-aryl migration to form the 3-arylpiperidine skeleton.Access to complex substitution patterns.

Mechanistic bioevaluation of these newly synthesized derivatives often involves a combination of in vitro binding assays and computational modeling. Binding affinities for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, are determined to establish SAR. Molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes of the ligands. nih.govnih.gov These computational studies help to rationalize the observed biological activities and guide the design of next-generation analogs by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target protein. nih.gov

Impact of Chemical Modifications to the p-Tolyl Group on Molecular Interactions

The p-tolyl group of (S)-3-(p-tolyl)piperidine is a critical pharmacophoric element that significantly influences its interaction with biological targets. This group contributes to the molecule's lipophilicity, which can affect its ability to cross biological membranes and engage with hydrophobic pockets within a protein's binding site. ontosight.ai Chemical modifications to this group are a key strategy in analog design to probe and optimize these molecular interactions.

Molecular docking studies of related compounds have shown that the p-tolyl moiety can fit into specific hydrophobic pockets. nih.gov The methyl group, in particular, can form favorable van der Waals interactions with nonpolar amino acid residues. The impact of modifying this group can be predicted based on SAR principles derived from various 3-arylpiperidine series.

The following table outlines potential modifications to the p-tolyl group and their likely impact on molecular interactions.

Table 2: Predicted Impact of p-Tolyl Group Modifications
ModificationExample SubstituentPredicted Impact on Molecular InteractionsRationale
Varying Alkyl SizeEthyl, IsopropylMay enhance hydrophobic interactions if the pocket allows, or cause steric hindrance if the pocket is small.Probes the size and shape of the hydrophobic pocket.
Introducing Electron-Withdrawing GroupsFluoro (F), Chloro (Cl), Trifluoromethyl (CF₃)Can alter the electronic properties of the aryl ring, potentially influencing cation-π interactions or forming specific halogen bonds.Studies on related arylpiperidines show tolerance for such groups, often leading to potent analogs. acs.orgsnnu.edu.cn
Introducing Electron-Donating GroupsMethoxy (OCH₃), Hydroxy (OH)Can introduce hydrogen bonding capabilities (donor/acceptor) and alter electronic character.May form new, favorable interactions with polar residues in the binding site.
Positional IsomerismMoving the methyl group to the meta or ortho position.Changes the vector and position of the substituent, which can drastically alter the fit within the binding pocket.The precise positioning of substituents is often crucial for optimal binding.
Bioisosteric ReplacementReplacing methyl with chlorine; replacing the entire tolyl group with a heteroaromatic ring (e.g., thiophene).Aims to retain desired properties (size, electronics) while potentially improving other characteristics like metabolic stability or introducing new interaction points.A common strategy in medicinal chemistry to optimize lead compounds.

The systematic exploration of these modifications allows for a detailed mapping of the target's binding site. For example, replacing the methyl group with a larger alkyl group could enhance binding if the pocket is sufficiently large, but would decrease affinity if it leads to a steric clash. Similarly, introducing a hydrogen bond donor or acceptor could significantly increase potency if a corresponding partner is present on the receptor.

Stereochemical Considerations in the Design of Piperidine Analogs

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral molecule often exhibit different pharmacological activities, potencies, and metabolic profiles. For 3-substituted piperidines like (S)-3-(p-tolyl)piperidine, the stereocenter at the C3 position is critical for defining the spatial orientation of the aryl group relative to the piperidine ring.

The absolute configuration dictates how the molecule fits into a chiral binding site on a biological target. It is common for one enantiomer to have significantly higher affinity for a receptor than the other, as it can achieve a more complementary set of interactions. Therefore, a primary consideration in the design of new analogs is the development of stereoselective synthetic routes that provide access to single enantiomers. acs.orgsnnu.edu.cn

Several advanced synthetic methods have been developed to control the stereochemistry at the C3 position of the piperidine ring. As mentioned previously, Rh-catalyzed asymmetric reductive Heck reactions and palladium-catalyzed C-H arylations are powerful tools for setting this stereocenter with high enantiomeric excess. acs.orgsnnu.edu.cnacs.org The ability to synthesize both the (S) and (R) enantiomers is invaluable, as it allows for a direct assessment of the target's stereochemical preference and helps to elucidate the binding mode.

Future Research Directions and Outlook for S 3 P Tolyl Piperidine Hydrochloride

Advancements in Efficient and Stereocontrolled Synthesis

The piperidine (B6355638) ring is a common feature in many drug candidates, making the development of efficient and stereocontrolled synthetic methods a priority. mdma.ch Historically, the synthesis of chiral piperidines has relied on methods such as the hydrogenation of pyridine (B92270) precursors. nih.gov While effective, these classical approaches often require harsh conditions and may offer limited stereocontrol. nih.gov

Recent breakthroughs are paving the way for more elegant and efficient routes to enantiopure 3-arylpiperidines. A significant advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org This methodology utilizes arylboronic acids and pyridine derivatives to construct 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgtmc.eduacs.org This strategy provides a powerful tool for accessing a wide variety of enantioenriched 3-arylpiperidines with broad functional group tolerance. tmc.eduacs.org Another modern approach involves a pyridine ring-opening and ring-closing cascade via Zincke imine intermediates to access diverse N-(hetero)arylpiperidines. acs.org

Furthermore, cascade reactions that form multiple bonds in a single operation are gaining prominence. nih.gov For instance, stereocontrolled synthesis of piperidine-fused 3-methylenetetrahydropyrans has been achieved through cascade sequences involving bromoetherification-elimination or cycloetherification-isomerization. nih.govrsc.org These innovative strategies, summarized in the table below, represent the future of synthesizing (S)-3-(p-tolyl)piperidine and its analogs, promising greater efficiency, stereochemical precision, and structural diversity.

Synthetic StrategyKey PrecursorsCatalyst/ReagentKey FeaturesReference
Asymmetric Reductive Heck ReactionArylboronic acids, Phenyl pyridine-1(2H)-carboxylateRhodium complex (e.g., [Rh(cod)(OH)]2) with chiral ligand (e.g., (S)-Segphos)High yield and excellent enantioselectivity (e.g., 96% ee); broad functional group tolerance. organic-chemistry.org, tmc.edu, acs.org
Catalytic HydrogenationSubstituted PyridinesPalladium or Rhodium catalystsA classical but continually optimized method; catalyst choice can influence selectivity and tolerance to functional groups. nih.gov
Zincke Imine Intermediate CascadeSubstituted pyridines, (Heteroaryl)anilinesMulti-step sequence involving pyridinium (B92312) salt formationA general strategy for accessing diverse N-arylpiperidines. acs.org
Cascade CycloetherificationLactam-tethered alkenolsTransition metals or bromo-etherification reagentsStereocontrolled synthesis of complex fused piperidine systems. nih.gov, rsc.org

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The progression of drug discovery has been significantly accelerated by the synergy between computational modeling and experimental validation. For analogs of (S)-3-(p-tolyl)piperidine, this integrated approach is crucial for optimizing therapeutic properties and understanding molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate chemical structure with biological activity. nih.gov For instance, 3D- and 2D-QSAR models have been developed for furan-pyrazole piperidine derivatives to predict their inhibitory activity against targets like the Akt1 kinase, demonstrating the utility of this approach in rational drug design. nih.gov Similar models could be constructed for (S)-3-(p-tolyl)piperidine analogs to predict their affinity for various targets and guide the synthesis of more potent compounds.

Molecular docking is another indispensable technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and energy. nih.govnih.gov Docking studies have been successfully applied to various piperidine-containing compounds to elucidate their interactions with targets such as the sigma-1 receptor (S1R), HIV-1 reverse transcriptase, and the androgen receptor. nih.govnih.govrsc.orgresearchgate.net These studies can reveal key amino acid residues responsible for binding and help rationalize observed structure-activity relationships. nih.gov

To further refine these findings, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and confirming crucial interactions over time. nih.govresearchgate.net This combination of QSAR, docking, and MD simulations creates a robust in silico pipeline to design novel inhibitors, predict their activity, and understand their interaction mechanisms before undertaking costly and time-consuming synthesis. researchgate.net

MethodologyApplication to Piperidine DerivativesKey Insights ProvidedReference
QSARModeling Akt1 inhibitory activity of furan-pyrazole piperidines.Predicts biological activity based on structural descriptors; guides design of potent derivatives. nih.gov
Molecular DockingInvestigating binding of piperazine (B1678402) derivatives to sigma receptors; analyzing interactions of diarylpyrimidines with HIV-1 RT.Reveals binding modes, key residue interactions, and provides a structural basis for SAR. nih.gov, rsc.org, researchgate.net
Molecular Dynamics (MD) SimulationAnalyzing the stability of piperidine-based ligands in the S1R binding pocket; studying HDM2 inhibitors.Confirms stability of ligand-protein complexes and dynamic interactions. nih.gov, rsc.org, researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

While the 3-arylpiperidine scaffold is well-known for its activity at dopaminergic and other monoamine systems, future research will focus on identifying novel biological targets and uncovering new therapeutic applications. nih.govnih.gov The structural versatility of this scaffold allows for fine-tuning of its pharmacological profile, enabling the targeting of a diverse range of proteins.

Recent studies on related piperidine structures have revealed activities beyond the central nervous system. For example, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a potential role in oncology. nih.gov Other research has explored N-benzoyl arylpiperidine compounds as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers. researchgate.net

The exploration of novel targets also includes different receptor families. Disubstituted piperidine analogs have been developed as selective sigma receptor ligands with little to no affinity for dopamine (B1211576) D2 receptors, presenting a potential avenue for developing antipsychotics with a reduced risk of extrapyramidal side effects. nih.gov Furthermore, structure-activity relationship studies have identified 3-aryl piperidine analogs as potent agonists for the dopamine D4 receptor and as selective inhibitors of the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

Future work should involve systematic screening of (S)-3-(p-tolyl)piperidine and libraries of its analogs against broad panels of receptors, enzymes, and ion channels. This unbiased approach, combined with mechanistic studies, could uncover unexpected therapeutic opportunities and expand the pharmacological utility of this privileged scaffold.

Potential Biological TargetTherapeutic AreaKey Finding for Piperidine ScaffoldsReference
Dopamine Autoreceptors (D2/D3)Neurology/PsychiatryThe 3-(3-hydroxyphenyl)piperidine moiety is critical for potent and selective dopamine autoreceptor agonism. nih.gov
Dopamine D4 ReceptorNeurology/Psychiatry3-Aryl piperidine analogs have been identified as potent and efficacious D4 agonists. nih.gov
Sigma ReceptorsNeurology/PsychiatryDisubstituted piperidines can be designed to be highly selective for sigma sites over dopamine D2 receptors. nih.gov
Monoamine Transporters (DAT, SERT, NET)Neurology/PsychiatryPiperidine ring stereochemistry influences potency and selectivity for dopamine, serotonin, and norepinephrine transporters. researchgate.net
Fatty Acid Synthase (FASN)OncologyN-benzoyl arylpiperidine compounds potently inhibit FASN enzymatic activity. researchgate.net
Senescence-Inducing PathwaysOncologyN-arylpiperidine-3-carboxamide scaffolds can induce senescence-like phenotypes in melanoma cells. nih.gov

Development of (S)-3-(p-Tolyl)piperidine and Its Analogs as Chemical Biology Tools

Beyond direct therapeutic applications, well-characterized small molecules are invaluable as chemical probes for dissecting complex biological pathways. The development of (S)-3-(p-tolyl)piperidine and its analogs into highly potent and selective chemical tools represents a significant future direction. A chemical probe can be used to selectively engage a specific biological target, allowing researchers to study the functional consequences of that interaction in cells and organisms.

The successful development of selective ligands from the 3-arylpiperidine class provides a strong foundation for creating such tools. For example, a compound showing high selectivity for the norepinephrine transporter (NET) over other monoamine transporters could be used to probe the specific roles of NET in various physiological and pathological processes. researchgate.net Similarly, highly selective sigma receptor ligands can help to differentiate the functions of sigma receptor subtypes in vivo. nih.govnih.gov

To enhance their utility as probes, analogs of (S)-3-(p-tolyl)piperidine can be strategically modified. Future synthetic efforts could focus on incorporating functional "handles" into the molecule—such as alkynes, azides, or biotin (B1667282) tags—without disrupting its binding to the target. These handles allow for downstream applications like affinity chromatography to identify binding partners or conjugation to fluorescent dyes for cellular imaging. This approach has been used effectively in the development of other piperidine-based probes, such as aryl-thiazol-piperidines designed to modulate the SMN protein, which is implicated in spinal muscular atrophy. nih.gov By creating a suite of such specialized tools based on the (S)-3-(p-tolyl)piperidine scaffold, the scientific community can gain deeper insights into the biology of its molecular targets.

Q & A

Q. What are the recommended synthetic routes for (S)-3-(p-tolyl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. For example, coupling piperidine precursors with p-tolyl groups under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) may be employed. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometry of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) and DCC for amide bond formation . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate enantiomerically pure products.

Q. How should researchers safely handle and store this compound?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation. Waste must be segregated and disposed via certified hazardous waste services, as piperidine derivatives can release toxic HCl fumes upon combustion .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : Analyze ¹H and ¹³C spectra for p-tolyl aromatic signals (δ 6.8–7.2 ppm) and piperidine protons (δ 1.5–3.0 ppm).
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity (>99% ee).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula C₁₂H₁₈ClN .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying impurities in this compound?

Follow USP guidelines for method validation:

  • Specificity : Resolve impurities (e.g., des-tolyl analogs) using gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile).
  • Linearity : Prepare calibration curves (0.1–120% of target concentration) with R² ≥ 0.995.
  • Accuracy/Precision : Spike recovery tests (98–102%) and ≤2% RSD in triplicate runs .

Q. What strategies are effective for studying the compound’s stability under stress conditions (e.g., heat, light, pH)?

  • Thermal Stability : Incubate at 40–60°C for 4 weeks; monitor degradation via TLC or HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C; use LC-MS to identify hydrolysis byproducts (e.g., piperidine ring opening) .

Q. How can chiral integrity be maintained during large-scale synthesis?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes). Monitor optical rotation ([α]D²⁵) and cross-validate with chiral HPLC. For scale-up, optimize crystallization conditions (e.g., solvent/antisolvent ratios) to minimize racemization .

Q. What are the computational approaches for predicting the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., σ-1 or NMDA). ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate with in vitro assays (e.g., Caco-2 permeability) .

Data Contradiction & Troubleshooting

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature).
  • Intermediate Analysis : Isolate and characterize byproducts (e.g., via ¹H NMR) to identify side reactions (e.g., over-alkylation).
  • Literature Comparison : Cross-reference with structurally analogous piperidine syntheses (e.g., paroxetine intermediates) .

Q. What steps mitigate variability in chiral purity assays?

  • Column Conditioning : Pre-equilibrate chiral columns for ≥30 column volumes.
  • Internal Standards : Add a non-interfering chiral standard (e.g., (R)-enantiomer) to calibrate retention times.
  • Interlaboratory Validation : Collaborate with accredited labs to confirm reproducibility .

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